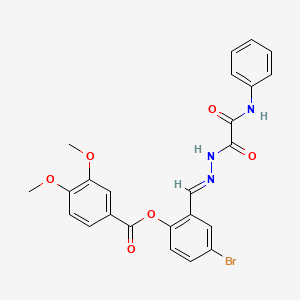![molecular formula C15H21NO3 B11926437 Methyl (2R,4S)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11926437.png)
Methyl (2R,4S)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,4S)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate is a piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
The synthesis of Methyl (2R,4S)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate involves several steps. One common method includes the use of palladium and rhodium hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction . Industrial production methods often involve the use of mixed solvents like methyl tertiary butyl ether and ethyl alcohol for esterification and hydrolysis reactions .
Chemical Reactions Analysis
Methyl (2R,4S)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Methyl (2R,4S)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in biochemical studies to understand receptor-ligand interactions.
Medicine: This compound is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (2R,4S)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate involves its interaction with specific molecular targets. It binds to receptors or enzymes, altering their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl (2R,4S)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate can be compared with other piperidine derivatives such as:
Methyl (2R,4S)-4-tert-butylpiperidine-2-carboxylate hydrochloride: Known for its use in similar synthetic applications.
(2R,4R)-4-methylpiperidine-2-ethyl formate: Used in different synthetic routes and industrial applications. The uniqueness of Methyl (2R,4S)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate lies in its specific stereochemistry and the resulting biological activity.
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
methyl (2R,4S)-4-hydroxy-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-11(12-6-4-3-5-7-12)16-9-8-13(17)10-14(16)15(18)19-2/h3-7,11,13-14,17H,8-10H2,1-2H3/t11-,13+,14-/m1/s1 |
InChI Key |
GQVSOZIWEVUIGC-KWCYVHTRSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC[C@@H](C[C@@H]2C(=O)OC)O |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(CC2C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate](/img/structure/B11926392.png)

![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde](/img/structure/B11926402.png)


![(5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate hydrochloride](/img/structure/B11926425.png)




